2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenoxyethyl group, which is further substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-chloro-5-fluorophenol with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dibromoethane in the presence of a base to form the desired dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Nucleophilic substitution: Substituted phenoxyethyl derivatives.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane
- 2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane
- 2-(2-(2-Chloro-5-bromophenoxy)ethyl)-1,3-dioxolane
Uniqueness
2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(2-chloro-5-fluorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c12-9-2-1-8(13)7-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWLQOZRGOJRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.